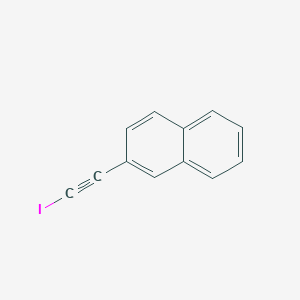![molecular formula C16H23N B14253251 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine CAS No. 174572-10-2](/img/structure/B14253251.png)
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenyl group substituted with a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine typically involves the following steps:
Formation of the Propyl Chain: The propyl chain can be synthesized through the reaction of 3-(prop-1-en-2-yl)phenyl with a suitable propylating agent under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then introduced by reacting the propyl chain with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Phenylpropylamine: A compound with a similar propyl chain and phenyl group.
Prop-1-en-2-ylbenzene: A compound with a similar prop-1-en-2-yl group attached to a benzene ring.
Uniqueness
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
174572-10-2 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
1-[2-(3-prop-1-en-2-ylphenyl)propyl]pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-13(2)15-7-6-8-16(11-15)14(3)12-17-9-4-5-10-17/h6-8,11,14H,1,4-5,9-10,12H2,2-3H3 |
InChI Key |
GACCIGKHKJAMAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)C2=CC(=CC=C2)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


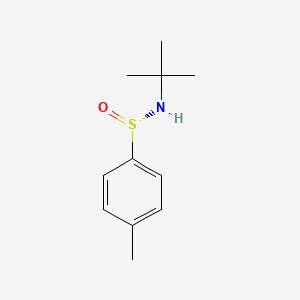
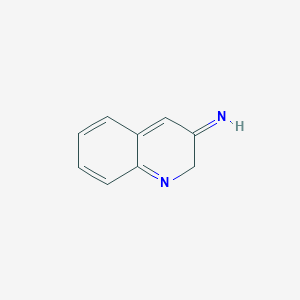
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
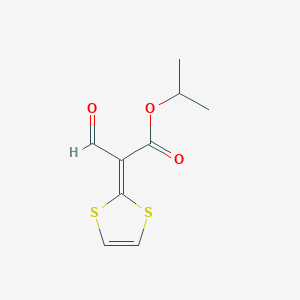


![2,2-Dimethyl-1-[3-(3-methylbut-2-en-1-yl)-1H-indol-1-yl]propan-1-one](/img/structure/B14253203.png)

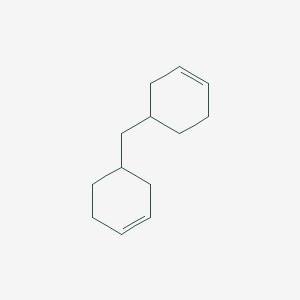
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14253219.png)
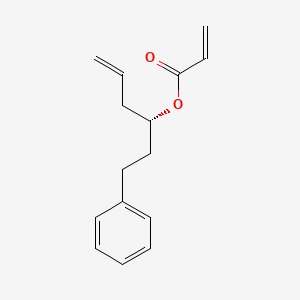

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
